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Waltham, MA - In the ongoing battle against antimicrobial resistance, the discovery and

development of novel β-lactamase inhibitors represent a critical strategy to preserve the

efficacy of existing β-lactam antibiotics. ETX1317 sodium, a potent, broad-spectrum serine β-

lactamase inhibitor of the diazabicyclooctane (DBO) class, has emerged as a promising agent

to address the challenge of infections caused by multi-drug-resistant (MDR) Gram-negative

bacteria. Developed by Entasis Therapeutics, ETX1317 is the active component of the orally

bioavailable prodrug ETX-0282, which is currently in clinical development in combination with

the third-generation cephalosporin, cefpodoxime proxetil, for the treatment of complicated

urinary tract infections (cUTIs).

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of

action, and in vitro activity of ETX1317 sodium, intended for researchers, scientists, and drug

development professionals.

Discovery and Rationale
The development of ETX1317 was driven by the urgent need for oral treatment options for

infections caused by MDR Enterobacterales.[1] The medicinal chemistry program at Entasis

Therapeutics focused on the discovery of a novel DBO β-lactamase inhibitor with broad-

spectrum activity and the corresponding oral prodrug. This two-step approach aimed to identify

an active pharmaceutical ingredient (API) for intravenous administration and a corresponding

prodrug for oral delivery that would be efficiently metabolized to the active BLI. The design of
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ETX1317 was informed by prior experience with the discovery of durlobactam, another DBO

inhibitor.

Synthesis of ETX1317 Sodium
While specific, step-by-step patented synthesis protocols for ETX1317 sodium are proprietary,

the general synthetic methodologies for ETX1317 and related DBO structures involve multi-

step sequences with precise stereochemical control. The synthesis of DBO esters and their

corresponding carboxylic acids, such as ETX1317, typically originates from appropriately

substituted and enantiopure hydroxyureas.

The chemical structure of ETX1317 sodium is sodium (2R)-2-(((2S,5R)-2-carbamoyl-3-methyl-

7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate. Its prodrug, ETX-0282, is an

isopropyl ester of ETX1317. The fluoroacetate moiety in ETX1317 is a key structural feature

that distinguishes it from earlier DBO inhibitors like avibactam and durlobactam, which contain

a sulfate group and are limited to intravenous administration.[2] The esterification of the

fluoroacetate group to form ETX-0282 enhances its oral bioavailability.[2][3]

Mechanism of Action
ETX1317 is a potent inhibitor of a wide range of Ambler class A, C, and D serine β-lactamases,

which are the primary drivers of resistance to β-lactam antibiotics in Enterobacterales.[4] The

mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme complex with

the catalytic serine residue in the active site of the β-lactamase.[4] This effectively neutralizes

the enzyme's ability to hydrolyze the β-lactam ring of co-administered antibiotics.[4] Studies

have shown that ETX1317 acts as a reversible, covalent inhibitor, with a partition ratio of

approximately one, indicating that it is a highly efficient inhibitor that is not turned over by the

enzyme.[2][4]

A critical aspect of ETX1317's profile is its lack of inhibitory activity against Ambler class B

metallo-β-lactamases (MBLs).[4] This is due to the different catalytic mechanism of MBLs,

which utilize zinc ions for β-lactam hydrolysis, in contrast to the serine-based mechanism of

class A, C, and D enzymes.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1192677?utm_src=pdf-body
https://www.benchchem.com/product/b1192677?utm_src=pdf-body
https://www.benchchem.com/product/b1192677?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7837508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7837508/
https://www.researchgate.net/publication/347832822_Interactions_of_the_Diazabicyclooctane_Serine_b-Lactamase_Inhibitor_ETX1317_with_Target_Enzymes
https://www.benchchem.com/product/b1192677
https://www.benchchem.com/product/b1192677
https://www.benchchem.com/product/b1192677
https://pmc.ncbi.nlm.nih.gov/articles/PMC7837508/
https://www.benchchem.com/product/b1192677
https://www.benchchem.com/product/b1192677
https://www.benchchem.com/product/b1192677
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Cell

ETX1317

Serine
β-Lactamase

(Class A, C, D)

Inhibition
Inactive Covalent

Acyl-Enzyme Complex

β-Lactam
Antibiotic

Penicillin-Binding
Protein (PBP)

Binding
Inhibition of Cell

Wall Synthesis & 
Bacterial Cell Death

Click to download full resolution via product page

Mechanism of Action of ETX1317.

In Vitro Activity of ETX1317 Sodium
The in vitro efficacy of ETX1317 in combination with cefpodoxime has been extensively

evaluated against a large panel of clinical isolates of Enterobacterales.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination
The MIC of cefpodoxime in combination with ETX1317 was determined using the broth

microdilution method following the guidelines of the Clinical and Laboratory Standards Institute

(CLSI).

Preparation of Media: Cation-adjusted Mueller-Hinton broth was used as the testing medium.

Preparation of Antimicrobial Agents: Stock solutions of cefpodoxime and ETX1317 were

prepared. Serial twofold dilutions of a fixed 1:2 ratio of cefpodoxime to ETX1317 were made

in the microdilution trays.

Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates, and

colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland
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standard. The suspension was further diluted to obtain a final inoculum concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

Incubation: The microdilution trays were incubated at 35°C for 16-20 hours in ambient air.

MIC Reading: The MIC was defined as the lowest concentration of cefpodoxime, in the

presence of ETX1317, that completely inhibited visible bacterial growth.
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Experimental Workflow for MIC Determination.

Quantitative Data Summary
The combination of cefpodoxime with ETX1317 has demonstrated potent activity against a

broad range of β-lactamase-producing Enterobacterales.

Organism/Enzyme
Class

Cefpodoxime
MIC90 (µg/mL)

Cefpodoxime/ETX1
317 (1:2) MIC90
(µg/mL)

Fold Improvement

ESBL-producing E.

coli
>32 0.5 >64

ESBL-producing K.

pneumoniae
>32 1 >32

AmpC-producing

Enterobacterales
>32 0.25 >128

KPC-producing K.

pneumoniae
>32 2 >16

OXA-48-producing K.

pneumoniae
>32 1 >32

Note: Data compiled from publicly available scientific presentations and publications. MIC90

represents the concentration at which 90% of isolates are inhibited.

Conclusion
ETX1317 sodium is a novel, orally bioavailable diazabicyclooctane β-lactamase inhibitor with a

broad spectrum of activity against key serine β-lactamases. Its discovery and development

represent a significant advancement in the pursuit of oral treatment options for infections

caused by multi-drug-resistant Gram-negative bacteria. The combination of its prodrug, ETX-

0282, with cefpodoxime proxetil holds the potential to be a valuable addition to the

antimicrobial armamentarium, addressing a critical unmet medical need. Further clinical studies

will be crucial in fully elucidating the safety and efficacy of this promising new agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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